molecular formula C18H19NO3 B14453361 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 78533-14-9

7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No.: B14453361
CAS No.: 78533-14-9
M. Wt: 297.3 g/mol
InChI Key: MVNRCTUCKNAEPV-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the benzazepine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated benzazepine derivatives .

Scientific Research Applications

7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
  • 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • 2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one
  • 1,1A,3,9A-Tetrahydro-2H-cyclopropaCbenzazocin-2-one

Uniqueness

7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

78533-14-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

7,8-dimethoxy-5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one

InChI

InChI=1S/C18H19NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10,15H,9,11H2,1-2H3,(H,19,20)

InChI Key

MVNRCTUCKNAEPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CNC(=O)CC2=C1)C3=CC=CC=C3)OC

Origin of Product

United States

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